(E)-3-(furan-2-yl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
CAS No.: 1428382-27-7
Cat. No.: VC5142191
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1428382-27-7 |
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Molecular Formula | C18H17N3O4S |
Molecular Weight | 371.41 |
IUPAC Name | 3-(furan-2-yl)-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C18H17N3O4S/c1-13-4-6-14(7-5-13)8-10-26(22,23)21-11-15(12-21)18-19-17(20-25-18)16-3-2-9-24-16/h2-10,15H,11-12H2,1H3/b10-8+ |
Standard InChI Key | RAARLDABYISYSM-CSKARUKUSA-N |
SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Introduction
Structural and Molecular Characteristics
The compound belongs to the 1,2,4-oxadiazole family, a five-membered heterocycle with two nitrogen and one oxygen atom. Its structure includes:
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1,2,4-Oxadiazole Core: Serves as a bioisostere for esters and amides, enhancing metabolic stability .
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3-(Furan-2-yl) Substituent: A furan ring at position 3 contributes π-π stacking interactions and modulates electronic properties.
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5-(1-((4-Methylstyryl)sulfonyl)azetidin-3-yl) Group: A sulfonylated azetidine ring at position 5, featuring a (E)-4-methylstyryl sulfonyl moiety. The (E)-configuration ensures spatial orientation critical for target binding .
Molecular Formula: C21H20N4O5S
Molecular Weight: 456.47 g/mol
Key Physicochemical Properties (inferred from analogues ):
Property | Value |
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logP | 2.1–2.5 |
Hydrogen Bond Acceptors | 9 |
Polar Surface Area | 98.2 Ų |
Solubility (logSw) | -3.2 (low aqueous) |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
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Azetidine Sulfonylation: Reacting azetidine-3-ol with 4-methylstyryl sulfonyl chloride.
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Oxadiazole Ring Formation: Coupling the sulfonylated azetidine with a furan-2-carboximidamide precursor under microwave-assisted cyclization .
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Stereochemical Control: Ensuring (E)-configuration via selective reaction conditions or chromatographic separation.
Microwave-Assisted Cyclization
Adapting protocols from Pereira et al. , silica-supported microwave irradiation (75 W, 100–105°C, 10–15 min) enables efficient 1,2,4-oxadiazole formation. Key steps include:
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Benzamidoxime Preparation: Reacting benzonitrile derivatives with hydroxylamine hydrochloride.
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Acryloyl Chloride Activation: Converting (E)-3-aryl-acrylic acids to acyl chlorides.
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Solid-Phase Cyclization: Minimizing side reactions and improving yields (65–70% reported for analogues ).
Comparative Analysis with Structural Analogues
Compound | Target Activity | EC50/IC50 | Reference |
---|---|---|---|
S497-1343 (analogue ) | Undisclosed | N/A | |
(E)-3-Phenyl-5-styryl-oxadiazole | Leukemia cells | 5.5–13.2 µM | |
3-(Furan-2-yl)-oxadiazole oxalate | Preclinical testing | Not reported |
The target compound’s 4-methylstyryl group may enhance selectivity over phenyl-substituted analogues, reducing off-target effects .
Challenges and Future Directions
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Synthetic Optimization: Scaling microwave-assisted methods for industrial production.
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In Vivo Validation: Addressing low aqueous solubility via prodrug formulations or nanocarriers.
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Target Identification: Screening against kinase libraries or parasitic proteases to elucidate mechanisms.
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